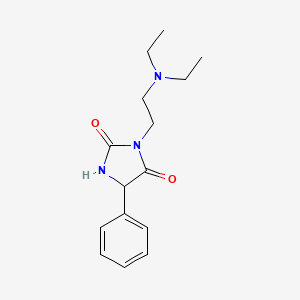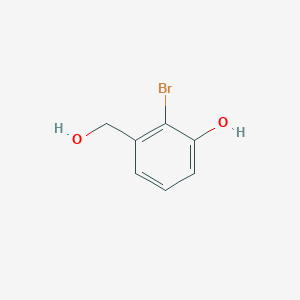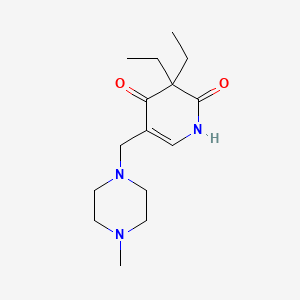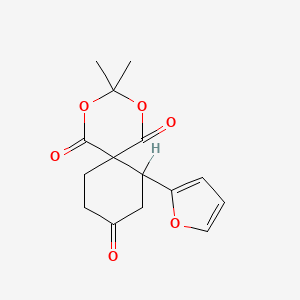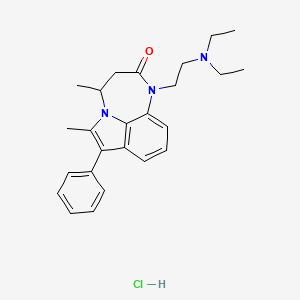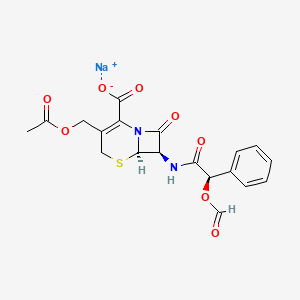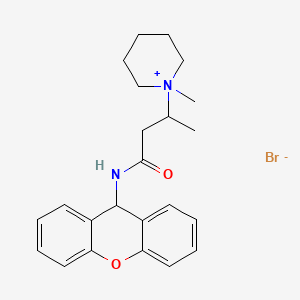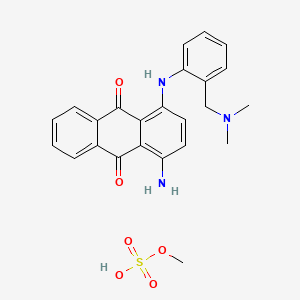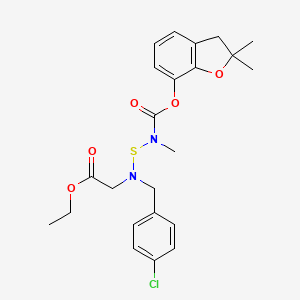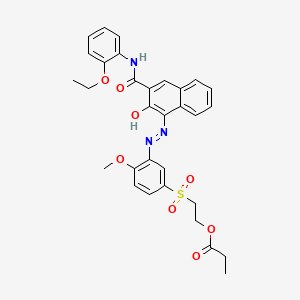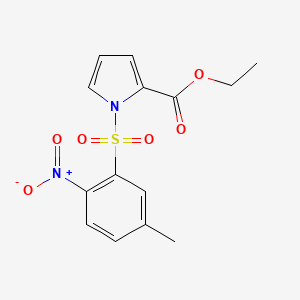
1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 5-methyl-2-nitrobenzenesulfonyl chloride.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in studies to understand its biological activity and interactions with biological targets.
Industrial Applications: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but may have different substituents.
Sulfonylated Pyrroles: Compounds with a sulfonyl group attached to the pyrrole ring, similar to the target compound.
Ethyl Esters of Pyrrole Derivatives: These compounds have an ethyl ester group attached to the pyrrole ring.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
173908-21-9 |
|---|---|
分子式 |
C14H14N2O6S |
分子量 |
338.34 g/mol |
IUPAC名 |
ethyl 1-(5-methyl-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14N2O6S/c1-3-22-14(17)12-5-4-8-15(12)23(20,21)13-9-10(2)6-7-11(13)16(18)19/h4-9H,3H2,1-2H3 |
InChIキー |
JARIZJJOVRIIQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


